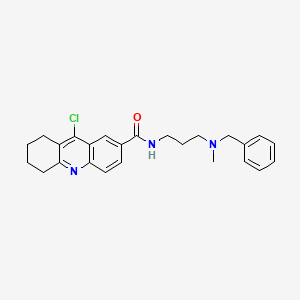
HBX 19818
Descripción general
Descripción
Mecanismo De Acción
HBX 19818 ejerce sus efectos inhibiendo específicamente la actividad de USP7 . USP7 es una enzima desubiquitinante que juega un papel crucial en la regulación de la estabilidad de varias proteínas, incluidas p53 y Mdm2 . Al inhibir USP7, this compound evita la desubiquitinación de estas proteínas, lo que lleva a su acumulación y posterior degradación a través de la vía del proteasoma . Este mecanismo es particularmente relevante en el contexto del cáncer, donde la estabilización de proteínas supresoras tumorales como p53 puede inducir el arresto del ciclo celular y la apoptosis .
Análisis Bioquímico
Biochemical Properties
HBX 19818 plays a significant role in biochemical reactions by interacting with USP7 . It selectively inhibits USP7 in human cancer cells with an IC50 of approximately 6 μM . Furthermore, this compound inhibits the deubiquitination of polyubiquitinated p53 .
Cellular Effects
This compound has been shown to have profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in USP7-overproducing HEK293 cells, this compound causes significantly higher levels of Mdm2 polyubiquitinated forms .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression . For example, it inhibits USP7 deubiquitination of polyubiquitinated p53 .
Métodos De Preparación
Las rutas sintéticas y las condiciones de reacción para HBX 19818 no están ampliamente detalladas en fuentes disponibles públicamente. El compuesto suele estar disponible en forma sólida y se puede disolver en disolventes como el DMSO para su uso experimental .
Análisis De Reacciones Químicas
HBX 19818 funciona principalmente como un inhibidor de USP7 y no experimenta reacciones químicas significativas en condiciones de laboratorio normales . Inhibe selectivamente USP7 sin afectar a otras proteasas específicas de ubiquitina como USP8, USP5, USP10, CYLD, UCH-L1, UCH-L3 o SENP1 . La inhibición de USP7 por this compound conduce a la acumulación de proteínas poliubiquitinadas, como p53 y Mdm2, en células cancerosas humanas .
Aplicaciones Científicas De Investigación
Investigación del Cáncer: HBX 19818 ha demostrado ser prometedor en la inhibición de la proliferación de células cancerosas al dirigirse a USP7.
Regulación del Ciclo Celular: Al inhibir USP7, this compound afecta la desubiquitinación de p53 poliubiquitinado, lo que lleva al arresto del ciclo celular y la apoptosis en las células cancerosas.
Estudios de Estabilidad de Proteínas: This compound se utiliza para estudiar el papel de USP7 en las vías de estabilidad y degradación de proteínas, proporcionando información sobre la regulación de varios procesos celulares.
Comparación Con Compuestos Similares
HBX 19818 es único en su especificidad para USP7. Otros compuestos similares incluyen:
P22077: Otro inhibidor de USP7 con una estructura química y un mecanismo de acción diferentes.
FT671: Un potente e inhibidor selectivo de USP7 que ha demostrado eficacia en modelos preclínicos de cáncer.
GNE-6640: Un inhibidor de moléculas pequeñas de USP7 con posibles aplicaciones terapéuticas en el cáncer.
Estos compuestos comparten la característica común de dirigirse a USP7, pero difieren en sus estructuras químicas, potencias y aplicaciones específicas .
Propiedades
IUPAC Name |
N-[3-[benzyl(methyl)amino]propyl]-9-chloro-5,6,7,8-tetrahydroacridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28ClN3O/c1-29(17-18-8-3-2-4-9-18)15-7-14-27-25(30)19-12-13-23-21(16-19)24(26)20-10-5-6-11-22(20)28-23/h2-4,8-9,12-13,16H,5-7,10-11,14-15,17H2,1H3,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCALMLVWZSQGGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCNC(=O)C1=CC2=C(C=C1)N=C3CCCCC3=C2Cl)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



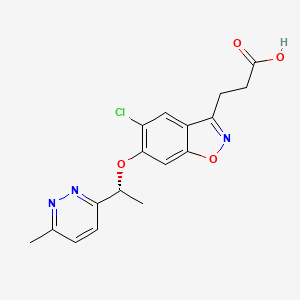
![2-[(tert-butylamino)methyl]-5-[(7-chloroquinolin-4-yl)amino]phenol;dihydrochloride](/img/structure/B607840.png)
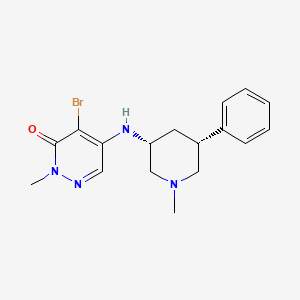
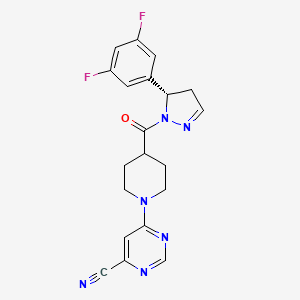
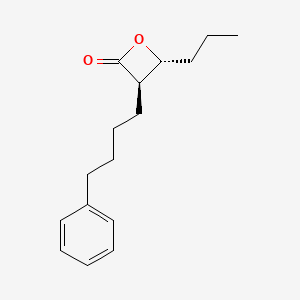
![5-[5-[3-[(1S,5R)-1-[2-fluoro-4-(trifluoromethyl)phenyl]-5-methyl-3-azabicyclo[3.1.0]hexan-3-yl]propylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]-4-methyl-1,3-oxazole](/img/structure/B607854.png)
![2-[[(3S)-3-(aminomethyl)-4-chloro-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]ethanol;hydrochloride](/img/structure/B607857.png)

